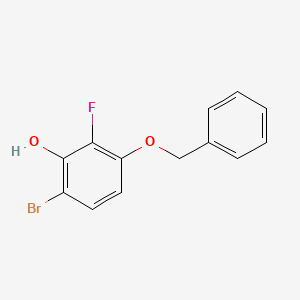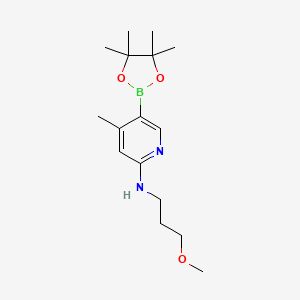
Trap 101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
Trap 101の合成には、市販の出発物質から始まるいくつかのステップが含まれます反応条件には通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進するための触媒の使用が含まれます .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 この化合物は通常、バッチ反応器で製造され、最終生成物は再結晶やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
Trap 101は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、this compoundをその還元形に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応は通常、最適な収率を得るために制御された温度と圧力で実行されます .
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は酸化物を生成する可能性があり、還元は還元された誘導体を生成する可能性があります .
科学研究の応用
This compoundは、次のものを含む、幅広い科学研究の応用を持っています。
科学的研究の応用
Trap 101 has a wide range of scientific research applications, including:
作用機序
Trap 101は、NOP受容体に選択的に結合して拮抗することで効果を発揮します。この受容体は、痛み、気分、その他の生理学的プロセスの調節に関与しています。NOP受容体を遮断することで、this compoundはシグナル伝達経路を変化させ、治療効果を生み出すことができます。 分子標的には、NOP受容体と関連するGタンパク質共役経路が含まれます .
類似の化合物との比較
This compoundは、J-113397などの他のNOP受容体アンタゴニストと似ています。 this compoundは、アキラルであり、合成が容易であるという点でユニークです。他の類似の化合物には次のものがあります。
J-113397: 類似の薬理学的プロファイルを持つキラルNOP受容体アンタゴニスト.
Ro 64-6198: 異なる構造的特徴を持つ別のNOP受容体アンタゴニスト.
This compoundは、その合成のしやすさと、他のNOP受容体アンタゴニストに匹敵する有効性により際立っています .
類似化合物との比較
Trap 101 is similar to other NOP receptor antagonists, such as J-113397. it is unique in that it is achiral and more easily synthesized. Other similar compounds include:
J-113397: A chiral NOP receptor antagonist with a similar pharmacological profile.
Ro 64-6198: Another NOP receptor antagonist with different structural features.
This compound stands out due to its ease of synthesis and comparable efficacy to other NOP receptor antagonists .
特性
IUPAC Name |
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVMLMQAMCKVSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873567-76-1, 1216621-00-9 |
Source


|
| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Trap-101 interact with its target and what are the downstream effects?
A1: Trap-101 acts as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. This interaction prevents the endogenous ligand, N/OFQ, from binding and activating the receptor. Consequently, Trap-101 blocks the downstream signaling cascade usually initiated by N/OFQ binding, which involves the inhibition of voltage-gated calcium channels, modulation of neurotransmitter release (like glutamate and GABA), and ultimately, influencing neuronal excitability.
Q2: Can you explain the concept of inverse agonism in the context of Trap-101 and NOP receptors?
A2: Some studies have observed that Trap-101, besides blocking N/OFQ's effects, can also exert inverse agonism at NOP receptors. This means that in systems where NOP receptors display constitutive activity (activity even in the absence of N/OFQ), Trap-101 binding can actively reduce this baseline activity. Essentially, it pushes the receptor into a less active state than its natural resting state, leading to opposite effects compared to N/OFQ.
Q3: How does sodium ion concentration affect the activity of NOP receptors?
A4: Research indicates that sodium ions can allosterically modulate NOP receptor function. Increased sodium concentrations have been shown to decrease the potency of N/OFQ in inhibiting calcium currents, suggesting a potential influence on ligand binding or downstream signaling. This highlights the complexity of NOP receptor pharmacology and the potential for environmental factors to influence their activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)


![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
![6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B572733.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)





